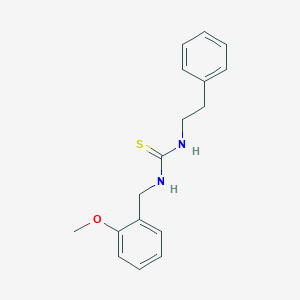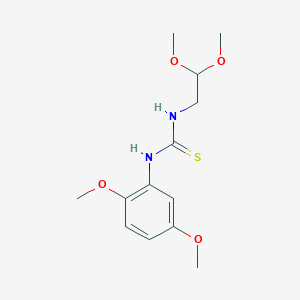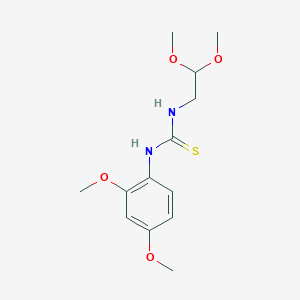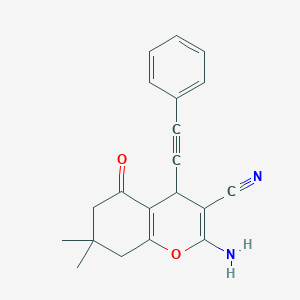![molecular formula C22H33N3O3S B215838 N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide, also known as AMT, is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. It has also been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide in lab experiments is its low toxicity, which makes it a safer alternative to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to use in certain experimental setups. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide. One area of focus is the development of new drug candidates based on the structure of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide. Another area of interest is the study of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science. In addition, further research is needed to fully understand the mechanism of action of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method has been optimized to produce high yields of pure N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide, and it has been shown to have antimicrobial, antifungal, and antitumor properties. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide can be synthesized through a multistep process that involves the reaction of 4-nonyloxybenzaldehyde with thiosemicarbazide, followed by acetylation and cyclization. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of pure N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide.
Applications De Recherche Scientifique
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been shown to have antimicrobial, antifungal, and antitumor properties, making it a promising candidate for drug development. In addition, N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.
Propriétés
Nom du produit |
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide |
|---|---|
Formule moléculaire |
C22H33N3O3S |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
N-[4-acetyl-5-methyl-5-(4-nonoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H33N3O3S/c1-5-6-7-8-9-10-11-16-28-20-14-12-19(13-15-20)22(4)25(18(3)27)24-21(29-22)23-17(2)26/h12-15H,5-11,16H2,1-4H3,(H,23,24,26) |
Clé InChI |
SYGWXJIYWCSQRQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2(N(N=C(S2)NC(=O)C)C(=O)C)C |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C2(N(N=C(S2)NC(=O)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)






![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)